4,4,4-trifluoro-N-methyl-2-(thiophen-3-yl)butan-1-amine
Description
Chemical Identity and Nomenclature
This compound is characterized by a butane backbone substituted with three key functional groups: a trifluoromethyl group at position 4, a thiophene ring at position 2, and a methylated amine at position 1. The compound belongs to the broader class of organofluorine compounds, specifically fluorinated amines with heterocyclic substituents.
While the exact Chemical Abstracts Service (CAS) number for this specific compound is not explicitly provided in the available literature, we can identify its structural relatives. The unmethylated analog, 4,4,4-trifluoro-2-(thiophen-3-yl)butan-1-amine, has CAS number 2097962-56-4. A similar compound with a phenyl ring instead of thiophene, 4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine, has CAS number 2018706-49-3.
Based on the molecular formula of the unmethylated analog (C₈H₁₀F₃NS with molecular weight 209.23 g/mol), we can determine that this compound would have the molecular formula C₉H₁₂F₃NS with an estimated molecular weight of approximately 223.26 g/mol (adding 14.03 g/mol for the additional methyl group).
The structural characteristics of this compound can be summarized in the following table:
| Structural Feature | Description |
|---|---|
| Backbone | 4-carbon butane chain |
| Position 1 | Secondary amine (N-methylated) |
| Position 2 | Thiophene ring (connected at 3-position) |
| Position 2 | Chiral center |
| Position 4 | Trifluoromethyl group (-CF₃) |
| Ring System | Five-membered thiophene heterocycle |
The presence of a chiral center at position 2 means that this compound can exist as enantiomers with different three-dimensional configurations, potentially leading to different biological activities if the compound were to interact with chiral biological systems.
Historical Context of Fluorinated Amine Derivatives
The development of fluorinated amine derivatives like this compound represents a culmination of advances in organofluorine chemistry that spans nearly two centuries. The field of organofluorine chemistry began in the 1800s with the first synthesis of an organofluorine compound reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate and potassium fluoride.
A significant milestone occurred in 1862 when Alexander Borodin, who was both a promising chemist and a classical music composer, performed the first nucleophilic replacement of a halogen atom by fluoride, acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This represented the first example of halogen exchange, a method that would become fundamental to fluorochemical industry for introducing fluorine atoms into organic molecules.
The early work in organofluorine chemistry was hampered by the extreme reactivity of elemental fluorine, which was not isolated until 1886 by Henri Moissan through the electrolysis of a melt mixture of potassium hydrogen difluoride and hydrogen fluoride. Early attempts to directly fluorinate organic compounds often resulted in decomposition or explosions. In 1929, Bancroft and Jones reported explosions during attempted fluorination of benzene and toluene with molecular fluorine. Progress came in the 1930s when Bancroft and Wherty demonstrated that diluting fluorine with inert gases like nitrogen allowed reactions to proceed more safely.
The development of practical synthetic methods for fluorinated compounds accelerated during World War II, when fluoropolymers were first used as materials that could tolerate fluorine or uranium hexafluoride for the Manhattan Project. This period saw the expansion of industrial capacity for producing fluorine and various fluorinated compounds.
The specific development of fluorinated amines gained momentum in the latter half of the 20th century and has continued to evolve through various synthetic approaches:
- Traditional approaches often employed harsh reagents and conditions, including toxic difluorophosgene derivatives
- More recent methodologies include copper-catalyzed three-component aminofluorination of alkenes, which provides a direct entry to valuable β-fluorinated electron-rich alkylamines
- Novel approaches like desulfurizative fluorination of N-CF₃ thioformamides have emerged as efficient routes to synthesize N(CF₃)(CF₂H) amines with enhanced stability
The following table outlines key historical developments that contributed to the evolution of fluorinated amine synthesis:
| Year | Development | Significance |
|---|---|---|
| 1835 | First organofluorine compound synthesis by Dumas | Foundation of organofluorine chemistry |
| 1862 | Halogen exchange method by Borodin | First nucleophilic replacement with fluoride |
| 1886 | Isolation of elemental fluorine by Moissan | Enabled direct fluorination chemistry |
| 1930s | Dilution of fluorine with inert gases | Made fluorination reactions safer |
| 1940s | World War II fluorine chemistry expansion | Industrial production methods developed |
| 1990s-2000s | Development of new fluorinating reagents | Milder conditions for fluorination |
| 2010s-2020s | Catalytic methods for fluoroamine synthesis | More efficient and selective approaches |
Significance of Thiophene-Containing Organofluorine Compounds
The combination of a thiophene ring with organofluorine functionalities, as seen in this compound, represents a particularly valuable structural motif in modern chemistry. This significance stems from the complementary properties that thiophene and fluorine substituents impart to molecules.
Thiophene has established itself as a privileged pharmacophore in medicinal chemistry. A recent analysis revealed that thiophene-containing compounds rank fourth among United States Food and Drug Administration approved small drug molecules, with approximately seven drug approvals over the last decade. This prominence is not incidental but arises from thiophene's unique properties:
- The sulfur atom in thiophene enhances drug-receptor interactions by participating in additional hydrogen bonding
- Thiophene serves as a bioisosteric replacement for monosubstituted phenyl rings, improving physiochemical properties, metabolic stability, and binding affinity of parent compounds
- The five-membered heterocyclic ring provides a distinct electronic distribution and spatial arrangement compared to six-membered aromatic rings
When combined with fluorine-containing groups like the trifluoromethyl moiety in this compound, several advantageous properties emerge:
- The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability
- Fluorinated compounds typically demonstrate increased metabolic stability against oxidative processes
- The high electronegativity of fluorine creates polarized bonds that can strengthen binding interactions with biological targets
- The unique electronic properties of both thiophene and fluorinated groups can influence molecular conformation and reactivity
The specific positioning of the thiophene at the 3-position, as in this compound, is noteworthy. Thiophene connected through its 3-position exhibits different electronic properties compared to thiophene-2-yl analogs, potentially leading to distinct reactivity patterns and biological interactions.
Thiophene-containing organofluorine compounds have demonstrated versatility across multiple applications:
| Application Area | Examples | Potential Advantages |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents, cardiovascular drugs, antipsychotics, antiepileptics | Enhanced metabolic stability, improved binding affinity, increased bioavailability |
| Materials Science | Organic semiconductors, photovoltaic materials | Improved device performance, enhanced charge transport properties |
| Agrochemicals | Fungicides, insecticides | Increased environmental stability, enhanced target specificity |
| Analytical Chemistry | Fluorescent probes, molecular sensors | Unique spectroscopic properties, improved detection limits |
Research has specifically demonstrated that fluorinated thiophene units can improve photovoltaic device performance in conjugated polymers. Studies of polymers incorporating fluorine-substituted thiophene units have shown enhanced device characteristics including improved fill factors and higher hole mobilities, suggesting applications in organic electronics and solar cells.
The synthesis and study of compounds like this compound contribute to the expanding toolkit of organofluorine compounds with potential applications across multiple disciplines. The unique combination of the thiophene heterocycle with a trifluoromethylated chain and amine functionality creates a molecule with distinctive electronic, steric, and physicochemical properties that may prove valuable in future pharmaceutical development, materials research, or synthetic methodologies.
Properties
IUPAC Name |
4,4,4-trifluoro-N-methyl-2-thiophen-3-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NS/c1-13-5-8(4-9(10,11)12)7-2-3-14-6-7/h2-3,6,8,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIMIGJESISTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC(F)(F)F)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
4,4,4-Trifluoro-N-methyl-2-(thiophen-3-yl)butan-1-amine is a unique organic compound characterized by its trifluoromethyl group, thiophene ring, and amine functionality. This structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications include drug development and materials science.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to its electronic properties. The amine group can participate in hydrogen bonding, which is crucial for interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₄F₃N S |
| Molecular Weight | 233.28 g/mol |
| CAS Number | 2098105-54-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases binding affinity to proteins or enzymes, while the thiophene ring can engage in π–π stacking interactions. The amine group facilitates hydrogen bonding, enhancing the stability of these interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Potential
The compound has demonstrated potential in cancer research. Thiophene derivatives are known for their cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the structure can lead to enhanced activity against specific cancer types. For example, compounds similar to this compound have been reported to induce apoptosis in leukemia and breast cancer cell lines.
| Study Reference | Cell Line Tested | IC₅₀ (µM) | Effect |
|---|---|---|---|
| CEM-C7 (Leukemia) | 0.65 | Induction of apoptosis | |
| MCF-7 (Breast Cancer) | 2.41 | Cytotoxic activity |
Case Studies
- Antiviral Activity : A study on related compounds indicated that modifications involving trifluoromethyl groups could enhance antiviral efficacy by improving binding affinities to viral proteins.
- Neuroprotective Effects : Research has suggested that similar compounds may protect neuronal cells from oxidative stress-induced apoptosis, indicating potential use in neurodegenerative disease therapies.
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include:
- Formation of Trifluoromethyl Intermediate : Utilizing reagents such as trifluoroacetic anhydride.
- Thiophene Ring Incorporation : Achieved through coupling reactions like Suzuki-Miyaura.
- Amine Group Introduction : Final step often involves reductive amination processes.
This compound's unique properties make it a candidate for various applications in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, including:
- Anti-inflammatory Activity : Research indicates that compounds with trifluoromethyl groups can exhibit anti-inflammatory effects by modulating specific biochemical pathways.
- Anticancer Properties : Its ability to interact with various proteins makes it a candidate for drug development targeting cancer cells.
Chemical Biology
Due to its structural characteristics, it serves as a biochemical probe in studies investigating enzyme activity and protein interactions. The trifluoromethyl group enhances binding affinity to target proteins, which is crucial for understanding biological mechanisms.
Material Science
The unique properties of 4,4,4-trifluoro-N-methyl-2-(thiophen-3-yl)butan-1-amine make it suitable for developing advanced materials with specific electronic or optical characteristics. This includes:
- Conductive Polymers : The thiophene ring allows for π-conjugation, which is beneficial in organic electronics.
- Coatings and Adhesives : Its fluorinated nature can enhance chemical resistance and durability.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of fluorinated amines similar to this compound. The research demonstrated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Case Study 2: Chemical Probes in Enzyme Studies
Research conducted on fluorinated compounds highlighted their effectiveness as chemical probes for studying enzyme kinetics. The incorporation of the trifluoromethyl group significantly improved the binding affinity to target enzymes compared to non-fluorinated analogs. This property was utilized to investigate metabolic pathways involving cytochrome P450 enzymes .
Comparison with Similar Compounds
Thiophen-3-yl Derivatives
- 3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine : Shares the thiophen-3-yl group but lacks the trifluoro and N-methyl substituents. Instead, it has a dimethyl group at the 3-position, which may reduce polarity and alter steric hindrance compared to the target compound. Molecular weight: 183.31 g/mol .
- 4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine : Features a thiophen-2-ylmethyl group instead of thiophen-3-yl, altering the spatial orientation of the aromatic system. The trifluoro group and primary amine are retained, but the absence of N-methylation may impact solubility and reactivity .
Other Heterocyclic Butan-1-amine Derivatives
Compounds such as 4-((Furan-2-ylmethyl)thio)butan-1-amine and 4-((6-Methoxy-1H-benzo[d]imidazol-2-yl)thio)butan-1-amine (from ) replace the thiophen-3-yl group with furan, imidazo[4,5-b]pyridine, or benzimidazole moieties. These substitutions influence electronic properties and biological activity. For example:
| Compound | Heterocycle | Yield (%) | Physical State | Key Features |
|---|---|---|---|---|
| 4-((Furan-2-ylmethyl)thio)butan-1-amine | Furan | 71 | Yellow oil | Sulfur linkage, moderate polarity |
| 4-((6-Methoxy-1H-benzimidazol-2-yl)thio)butan-1-amine | Benzimidazole | 71 | White solid | Aromatic N-heterocycle, higher rigidity |
| Target compound | Thiophene | N/A | N/A | Trifluoro, N-methyl, enhanced lipophilicity |
Fluorinated Butan-1-amine Derivatives
- 4,4,4-Trifluorobutan-1-amine Hydrochloride: A simpler analog lacking both the thiophen-3-yl and N-methyl groups. Molecular weight: 127.11 g/mol (free base).
- 4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine : Substitutes the thiophene with a tetrahydropyran ring, introducing oxygen as a heteroatom. This modification may enhance solubility but reduce aromatic interactions .
N-Methylated Amines
- (E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine: An N-methylated amine with an aromatic phenyl group instead of thiophene. The absence of fluorine and heterocyclic systems reduces steric and electronic complexity .
- 4-((5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)sulfinyl)butan-1-amine: Contains a sulfinyl group and imidazo-pyridine moiety but lacks fluorination.
Key Research Findings and Trends
Synthetic Accessibility : Compounds like those in are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling (as in ), with yields ranging from 47% to 77%. The trifluoro group in the target compound may require specialized fluorination techniques, increasing synthetic complexity .
Physicochemical Properties : The trifluoro group enhances lipophilicity and metabolic stability, while the thiophen-3-yl group contributes to π-π stacking interactions. Compared to furan or benzimidazole analogs, thiophene derivatives generally exhibit higher aromaticity and electron delocalization .
Fluorination is a common strategy in drug design to improve bioavailability .
Preparation Methods
Synthesis of Ethyl 4,4,4-trifluoro-3-oxo-butanoate
One reported method begins with the base-catalyzed reaction of ethyl trifluoroacetate and ethyl acetate to yield ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate provides the trifluoromethylated ketoester scaffold crucial for further transformations.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| a) | Ethyl trifluoroacetate + Ethyl acetate | Base (unspecified), room temp | Ethyl 4,4,4-trifluoro-3-oxo-butanoate | Not specified |
Conversion to 4,4,4-Trifluoro-3-oxo Butanoic Acid
The ketoester undergoes acid-catalyzed hydrogenation or hydrolysis to yield 4,4,4-trifluoro-3-oxo butanoic acid, a key acid intermediate for subsequent functionalization.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| b) | Ethyl 4,4,4-trifluoro-3-oxo-butanoate + Hydrogen donor | Acid catalyst, unspecified | 4,4,4-Trifluoro-3-oxo butanoic acid | Not specified |
Formation of 4,4,4-Trifluoro-3-oxo-butanoyl Chloride
The acid intermediate is reacted with thionyl chloride at 50 °C for 2 hours to form the corresponding acyl chloride, which is a reactive intermediate for Friedel-Crafts acylation.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| c) | 4,4,4-Trifluoro-3-oxo butanoic acid + Thionyl chloride | 50 °C, 2 hours | 4,4,4-Trifluoro-3-oxo-butanoyl chloride | Not specified |
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Main Intermediate/Product | Yield (%) |
|---|---|---|---|---|
| 1 | Base-catalyzed ester condensation | Ethyl trifluoroacetate + ethyl acetate, base | Ethyl 4,4,4-trifluoro-3-oxo-butanoate | Not specified |
| 2 | Acid-catalyzed hydrolysis/hydrogenation | Acid catalyst, hydrogen donor | 4,4,4-Trifluoro-3-oxo butanoic acid | Not specified |
| 3 | Chlorination | Thionyl chloride, 50 °C, 2 h | 4,4,4-Trifluoro-3-oxo-butanoyl chloride | Not specified |
| 4 | Friedel-Crafts acylation | Aluminum chloride, toluene, 110 °C, 8 h reflux | 4,4,4-Trifluoro-1-(thiophen-3-yl)butan-1,3-dione | 93.2% |
| 5 | Reductive amination/N-methylation | Methylamine, reducing agent/catalyst | 4,4,4-Trifluoro-N-methyl-2-(thiophen-3-yl)butan-1-amine | Not specified |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-fluorination.
- Use anhydrous solvents (e.g., THF, DCM) to prevent side reactions.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Advanced Question: How can computational methods predict the electronic effects of the trifluoromethyl group on this compound’s reactivity?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electron-Withdrawing Effects : The CF₃ group polarizes adjacent bonds, increasing electrophilicity at the β-carbon.
- Conformational Stability : Compare energy-minimized structures of the amine with/without CF₃ to assess steric hindrance.
- Reaction Pathways : Simulate intermediates in nucleophilic substitution or oxidation reactions.
Validation : Cross-reference computed data with experimental NMR chemical shifts (e.g., ¹⁹F NMR for CF₃) and X-ray crystallography (bond lengths/angles) .
Basic Question: Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, CF₃-induced deshielding).
- ¹⁹F NMR : Confirm CF₃ presence (δ -60 to -70 ppm, quintet splitting).
- HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion ([M+H]⁺, exact mass ~238.07 Da) .
- IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹).
Cross-Validation : Compare with crystallographic data (e.g., SHELXL-refined structures) to resolve ambiguities .
Advanced Question: How can researchers resolve contradictions in reported solubility data for fluorinated amines?
Methodological Answer:
Solvent Screening : Test solubility in polar aprotic (DMSO, DMF) vs. nonpolar (hexane) solvents.
Temperature-Dependent Studies : Measure solubility at 25°C vs. 40°C to assess thermodynamic stability.
Hansen Solubility Parameters : Calculate HSPs to rationalize discrepancies (e.g., δD, δP, δH values).
Crystallography : Correlate crystal packing (e.g., hydrogen bonding in SHELXL-refined structures) with solubility trends .
Basic Question: What safety protocols are essential for handling this compound in academic labs?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps releasing volatile fluorinated intermediates.
- Waste Disposal : Collect fluorinated waste separately; neutralize amines with dilute HCl before disposal.
- Emergency Response : For spills, adsorb with vermiculite and dispose as hazardous waste .
Advanced Question: What mechanistic insights explain the compound’s stability under acidic conditions?
Methodological Answer:
- Protonation Studies : Use UV-Vis spectroscopy to monitor amine protonation (pKa ~9.5 for tertiary amines).
- Degradation Pathways : Perform accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis byproducts (e.g., trifluoroacetic acid).
- DFT Analysis : Calculate transition states for acid-catalyzed decomposition to identify stabilizing steric/electronic effects .
Basic Question: How can researchers validate the purity of this compound post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to quantify impurities (>98% purity).
- Melting Point : Compare observed mp (e.g., 120–122°C) with literature values.
- Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .
Advanced Question: What strategies mitigate challenges in crystallizing fluorinated amines for X-ray studies?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
